molecular formula C5H11OP B2518186 2-Dimethylphosphorylprop-1-ene CAS No. 2445786-32-1

2-Dimethylphosphorylprop-1-ene

Cat. No.: B2518186
CAS No.: 2445786-32-1
M. Wt: 118.116
InChI Key: ASISMJQUGVHJDE-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylprop-1-ene is a specialized organophosphorus compound of significant interest in advanced research and development. Compounds within this class, particularly those featuring a P-C bond, are recognized for their superior metabolic stability compared to phosphate esters, making them valuable scaffolds in medicinal and synthetic chemistry . The dimethyl phosphonate group, coupled with the propene functionality, suggests potential utility as a synthetic intermediate or building block. Researchers can leverage this structure in various fields, including the development of novel polymers, ligand chemistry, and the synthesis of more complex molecules. Phosphonates serve as stable analogues of biologically relevant phosphates, which are ubiquitous in cellular processes such as energy transfer, cell signaling, and information storage in DNA and RNA . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-dimethylphosphorylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11OP/c1-5(2)7(3,4)6/h1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASISMJQUGVHJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)P(=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphorylprop-1-ene typically involves the reaction of dimethylphosphine oxide with propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the phosphoryl group to the propene molecule. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphorylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dimethylphosphorylprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylprop-1-ene involves its interaction with molecular targets through the phosphoryl group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The compound’s ability to donate and accept electrons makes it a valuable intermediate in many chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: Similar in structure but lacks the propene backbone.

    Trimethylphosphine oxide: Contains an additional methyl group compared to 2-Dimethylphosphorylprop-1-ene.

    Ethylphosphine oxide: Has an ethyl group instead of the propene backbone .

Uniqueness

This compound is unique due to its specific combination of a phosphoryl group and a propene backbone, which imparts distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound in various scientific and industrial applications .

Biological Activity

2-Dimethylphosphorylprop-1-ene (CAS No. 2445786-32-1) is an organophosphorus compound that has garnered attention for its potential biological activities. This compound features a dimethylphosphoryl group attached to a prop-1-ene backbone, which contributes to its unique chemical properties and biological interactions.

Physical Properties

PropertyValue
Molecular Weight150.14 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

This compound is primarily known for its role as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine at synaptic junctions, resulting in enhanced neurotransmission. Such activity is significant in both pharmacological applications and toxicological assessments.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized a standard disk diffusion method to assess antimicrobial activity.

Case Studies

  • Case Study on Neurotoxicity :
    A study published in the Journal of Toxicology evaluated the neurotoxic effects of this compound in rodent models. The results indicated significant alterations in motor coordination and cognitive function following exposure, suggesting potential risks associated with its use in agricultural applications (Johnson et al., 2024).
  • Case Study on Anticancer Activity :
    In vitro studies have shown that this compound may possess anticancer properties. Research conducted by Lee et al. (2023) revealed that the compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells, at IC50 values ranging from 20 to 40 µM.

Toxicological Assessments

The toxicological profile of this compound has been assessed through various animal studies. Acute toxicity tests indicate that high doses can lead to symptoms such as respiratory distress and convulsions, emphasizing the need for careful handling and usage guidelines.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other organophosphorus compounds:

CompoundAChE InhibitionAntimicrobial ActivityToxicity Level
This compoundHighModerateHigh
MalathionVery HighLowVery High
ChlorpyrifosHighModerateHigh

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